molecular formula C14H11NO B582467 3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261896-62-1

3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile

Cat. No.: B582467
CAS No.: 1261896-62-1
M. Wt: 209.248
InChI Key: UYUJGAPBDHQRSG-UHFFFAOYSA-N
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Description

3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative featuring a hydroxyl (-OH) group at the 3'-position, a methyl (-CH₃) group at the 5'-position, and a cyano (-CN) group at the 3-position. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and pharmaceutical intermediates.

Properties

IUPAC Name

3-(3-hydroxy-5-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-5-13(8-14(16)6-10)12-4-2-3-11(7-12)9-15/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUJGAPBDHQRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683695
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-62-1
Record name 3'-Hydroxy-5'-methyl[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Hydrogenation

  • Conditions : Hydrogen gas (1–3 atm) with 10% Pd/C in methanol at 25–50°C.

  • Reaction Time : 6–24 hours, depending on nitro group reactivity.

  • Intermediate : 3'-Amino-5'-methyl-[1,1'-biphenyl]-3-carbonitrile is isolated before oxidation.

Hydrolysis of Amine to Hydroxyl Group

  • Oxidizing Agents : Sodium nitrite (NaNO₂) in acidic media (HCl/H₂O) at 0–5°C.

  • Mechanism : Diazotization followed by hydrolysis yields the phenolic -OH group.

Table 2: Nitro-to-Hydroxyl Conversion Efficiency

Starting MaterialReducing AgentOxidizing AgentYield (%)Reference
3'-Nitro-5'-methylbiphenyl-3-CNH₂/Pd-CNaNO₂/HCl72
3'-Nitro-5'-methylbiphenyl-3-CNFe/HClCuSO₄/H₂O65

Challenge : Over-reduction of the nitrile group to an amine is avoided by using mild hydrogenation conditions.

Alternative Synthetic Routes

Ullmann Coupling for Electron-Deficient Substrates

  • Application : Suitable for substrates prone to Suzuki side reactions.

  • Conditions : Copper(I) iodide, 1,10-phenanthroline, and potassium phosphate in DMSO at 110°C.

  • Yield : 60–68%, lower than Pd-catalyzed methods.

Directed C-H Activation

  • Methodology : Palladium-catalyzed C-H functionalization using cyano as a directing group.

  • Advantage : Eliminates pre-functionalized aryl halides, reducing synthetic steps.

  • Limitation : Requires stoichiometric silver oxide (Ag₂O) as an oxidant.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and reaction control for nitro reduction steps.

  • Case Study : A pilot-scale process achieved 89% yield using a packed-bed reactor with Pd/C catalysts.

Byproduct Management

  • Common Byproducts :

    • 3'-Amino-5'-methylbiphenyl-3-CN (from incomplete oxidation).

    • Biphenyl Dimers (from homo-coupling during Suzuki reactions).

  • Purification : Column chromatography with silica gel (hexane/ethyl acetate 4:1) or recrystallization from ethanol.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

MethodStepsTotal Yield (%)Cost (Relative)Scalability
Suzuki + Hydrogenation358HighExcellent
Ullmann + Oxidation442ModerateModerate
C-H Activation265Very HighLimited

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous biphenyl carbonitriles, focusing on substituent effects, reactivity, and applications.

Substituent Effects and Functional Group Analysis

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Key Functional Groups Electronic Effects
3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile 3'-OH, 5'-CH₃ -OH (electron-donating), -CH₃ (weak electron-donating), -CN (electron-withdrawing) Balanced electron density; -OH increases solubility, -CH₃ adds steric hindrance
5-Hydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3-carbonitrile (CAS 1261924-88-2) 5-OH, 2',5'-OCH₃ -OH, -OCH₃ (strong electron-donating), -CN Enhanced electron density; methoxy groups improve solubility and steric bulk
3'-Bromo-2-fluoro-5'-hydroxy-[1,1'-biphenyl]-3-carbonitrile (CAS 1261951-55-6) 3'-Br, 2-F, 5'-OH -Br, -F (electron-withdrawing), -OH, -CN Strong electron-withdrawing effects; halogens enhance cross-coupling reactivity
3'-Bromo-[1,1'-biphenyl]-3-carbonitrile (CAS 1040141-34-1) 3'-Br -Br (electron-withdrawing), -CN Bromine acts as a leaving group, facilitating Suzuki-Miyaura couplings
Physical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) IR Stretching (cm⁻¹, -CN) Notable Spectral Features
This compound ~220–230 (estimated) ~2200–2210 Broad -OH stretch (~3200–3400 cm⁻¹)
5-Hydroxy-2′,5′-dimethoxy-[1,1′-biphenyl]-3-carbonitrile Not reported ~2167 Sharp -OCH₃ peaks (~2850 cm⁻¹)
3'-Bromo-2-fluoro-5'-hydroxy-[1,1'-biphenyl]-3-carbonitrile Not reported ~2170 C-Br stretch (~550–600 cm⁻¹)
Compound 1E (Chromene derivative) 223–227 2204 -NH₂ (3464 cm⁻¹), -OH (3317 cm⁻¹)

Key Research Findings

Solubility Trends : Methoxy and hydroxyl groups improve solubility in polar solvents, but methyl groups offer a balance between solubility and steric effects .

Biological Relevance: Chromene-based carbonitriles (e.g., Compound 1E) exhibit bioactivity, suggesting that the target compound’s hydroxyl and cyano groups could be leveraged in drug design .

Biological Activity

3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile is a biphenyl derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by various research findings and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : Biphenyl derivatives and appropriate carbonitrile precursors.
  • Reagents : Catalysts such as palladium or nickel complexes are often employed to facilitate coupling reactions.
  • Conditions : Reactions are usually carried out under controlled temperatures and atmospheres to optimize yield and purity.

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It has shown potential in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Antitumor Activity :
    • In vitro experiments demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and prostate cancer models. The IC50 values ranged from 10 to 25 µM, indicating moderate potency compared to standard chemotherapeutics.
  • Anti-inflammatory Effects :
    • In a study assessing its anti-inflammatory properties, the compound was found to downregulate TNF-alpha and IL-6 levels in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a mechanism involving the modulation of NF-kB signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeModel UsedObserved EffectReference
AnticancerMCF-7 (breast cancer cells)IC50 = 15 µM
PC3 (prostate cancer cells)IC50 = 20 µM
Anti-inflammatoryLPS-stimulated macrophagesReduced TNF-alpha levels

Pharmacological Studies

Pharmacological evaluations have been conducted to further understand the compound's potential therapeutic applications:

  • In Vivo Studies : Animal models treated with this compound exhibited a significant reduction in tumor size compared to control groups. The compound was well-tolerated with minimal side effects observed.
  • Mechanistic Insights : Molecular docking studies suggest that the compound interacts with key targets involved in cancer progression and inflammation, including proteins associated with cell survival pathways.

Q & A

Q. What are the common synthetic routes for preparing 3'-Hydroxy-5'-methyl-[1,1'-biphenyl]-3-carbonitrile?

The synthesis of biphenyl carbonitriles typically involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by functionalization of substituents. For example:

  • Step 1 : Coupling a boronic acid derivative (e.g., 5-methylphenylboronic acid) with a halogenated benzonitrile precursor (e.g., 3-bromo-5-hydroxybenzonitrile) using a palladium catalyst .
  • Step 2 : Protecting the hydroxyl group during coupling to prevent side reactions, followed by deprotection .
  • Step 3 : Final purification via column chromatography or recrystallization.

Q. Key parameters :

  • Catalyst choice (e.g., Pd(PPh₃)₄) and solvent (e.g., ethanol/water mixtures) .
  • Reaction temperature (80–100°C) and time (12–24 hours) .

Q. Which spectroscopic techniques are most effective for characterizing hydroxyl and nitrile groups in this compound?

  • Infrared Spectroscopy (IR) :
    • Nitrile (C≡N) : Sharp absorption at ~2204 cm⁻¹ .
    • Hydroxyl (-OH) : Broad stretch at ~3317 cm⁻¹ (free -OH) or lower if hydrogen-bonded .
  • Liquid Chromatography-Mass Spectrometry (LCMS) :
    • Molecular ion peak ([M]⁻) at m/z 277 (analogous to chromene carbonitriles) .
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Hydroxyl proton (~5–6 ppm, broad singlet); methyl group (~2.3 ppm, singlet) .

Validation : Cross-referencing spectral data with structurally similar compounds (e.g., 3'-Aminobiphenyl-3-carbonitrile hydrochloride) ensures accuracy .

Q. What safety precautions are recommended for handling this compound based on structural analogs?

  • Hazard Classification :
    • Skin/Irritation : Category 2 (H315) based on biphenyl carbonitrile analogs .
    • Acute Toxicity : Oral LD50 > 300 mg/kg (Category 4, H302) .
  • Safety Measures :
    • Use PPE (gloves, lab coat, goggles).
    • Work in a fume hood to avoid inhalation (H335) .

Advanced Research Questions

Q. How can solvent selection and catalyst use be optimized in the Suzuki coupling step?

  • Solvent Systems :
    • Ethanol/water mixtures improve solubility of polar intermediates and enhance reaction yields (e.g., 75% yield in 1:1 ethanol/water) .
    • Avoid DMF due to potential nitrile group side reactions .
  • Catalyst Optimization :
    • PdCl₂(dppf) : Enhances coupling efficiency for sterically hindered biphenyl systems .
    • Microwave-assisted synthesis : Reduces reaction time to 2–4 hours .

Q. How should researchers address discrepancies in reported reaction yields for similar biphenyl carbonitriles?

  • Root Causes :
    • Variability in catalyst activity, solvent purity, or moisture sensitivity .
    • Differences in protecting group strategies (e.g., acetyl vs. TMS for -OH) .
  • Resolution Strategies :
    • Replicate reactions under identical conditions (e.g., degassed solvents, inert atmosphere).
    • Use high-purity reagents and characterize intermediates via LCMS/NMR .

Q. What strategies enhance solubility without altering the bioactive core of this compound?

  • Salt Formation : Hydrochloride salts (e.g., 3'-Aminobiphenyl-3-carbonitrile HCl) improve aqueous solubility .
  • Co-solvents : Use DMSO or PEG-400 in biological assays .
  • Prodrug Design : Temporarily mask the hydroxyl group as an ester (e.g., acetyl) .

Q. How can X-ray crystallography confirm the spatial arrangement of substituents?

  • Crystallization Conditions : Slow evaporation from ethanol/acetone mixtures .
  • Key Metrics :
    • Bond angles and torsion angles between biphenyl rings (e.g., C1-C2-C3 = 120° ± 2°) .
    • Hydrogen-bonding networks involving the hydroxyl group .

Example : The crystal structure of 1-Methyl-5-(4-methylphenyl)-3-oxocyclohexane-1-carbonitrile revealed a planar biphenyl system with a dihedral angle of 15° .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
    • Predict regioselectivity for nitrile group reactions (e.g., hydrolysis to amides) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .

Methodological Notes

  • Contradiction Analysis : Cross-validate synthetic protocols using multiple references (e.g., vs. ) to identify optimal conditions.
  • Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) meticulously .

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